molecular formula C17H20N2O B5007536 2-[(4-Phenylpiperazin-1-yl)methyl]phenol

2-[(4-Phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B5007536
M. Wt: 268.35 g/mol
InChI Key: JKOPKXXOMUQKCP-UHFFFAOYSA-N
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Description

2-[(4-Phenylpiperazin-1-yl)methyl]phenol is a piperazine derivative featuring a phenol group substituted with a 4-phenylpiperazine moiety via a methylene bridge. This structure confers both hydrogen-bonding capacity (via the phenolic hydroxyl group) and lipophilicity (via the aromatic and piperazine components). Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) .

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)16-7-2-1-3-8-16/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOPKXXOMUQKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenylpiperazin-1-yl)methyl]phenol typically involves the reaction of 4-phenylpiperazine with a suitable phenolic compound. One common method is the Mannich reaction, where 4-phenylpiperazine is reacted with formaldehyde and phenol under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Halogenated or alkylated phenylpiperazine derivatives.

Scientific Research Applications

2-[(4-Phenylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, depression, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methyl]phenol involves its interaction with neurotransmitter receptors in the brain. It is known to modulate the activity of serotonin and dopamine receptors, which are crucial for regulating mood and behavior. By binding to these receptors, the compound can enhance or inhibit the release of neurotransmitters, leading to its anxiolytic and antidepressant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties of Selected Analogs
Compound Name Key Substituents Molecular Formula Molecular Weight Yield (%) Notable Properties
2-[(4-Phenylpiperazin-1-yl)methyl]phenol (Base) Phenol, 4-phenylpiperazine C₁₇H₁₉N₂O 273.35* - Hydrogen-bond donor, moderate lipophilicity
Compound 24 () Allyl, 2-methylbenzofuran, 4-phenylpiperazine C₂₄H₂₈N₂O₂ 376.50 55 Enhanced bulk, potential CNS activity
23a () 3-Chlorophenyl, triazole-thione, 4-phenylpiperazine C₂₀H₂₁ClN₆S 412.94 79 Halogenation, higher yield
2-{1-[4-(2-Methoxyphenyl)piperazin-1-ylimino]-ethyl}-phenol () Methoxyphenyl, iminoethyl C₁₉H₂₂N₃O₂ 324.40 - Electron-donating methoxy group
2-((4-Benzyl-piperazin-1-ylimino)-methyl)-6-methoxy-phenol () Benzyl, methoxy C₁₉H₂₃N₃O₂ 325.41 - Increased lipophilicity, rare chemical

*Note: Molecular weight calculated based on standard formula; exact data for the base compound is inferred from analogs.

Key Observations :
  • Substituent Effects: Electron-Withdrawing Groups: Chlorine in 23a () may enhance binding via halogen bonds and improve metabolic stability . Bulk and Lipophilicity: The benzofuran group in Compound 24 () adds steric bulk, which could reduce solubility but improve CNS penetration .

Crystallographic and Solubility Considerations

  • Crystallinity : Methoxy-substituted analogs () form distinct crystalline structures, impacting solubility and formulation .
  • Solubility: The phenol group in the base compound offers moderate aqueous solubility, whereas benzyl or benzofuran substituents () reduce it .

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